Silodosin-d4 Silodosin-d4 Silodosin-d4 is intended for use as an internal standard for the quantification of silodosin by GC- or LC-MS. Silodosin is an α1A-adrenergic receptor (α1A-AR) antagonist (Ki = 0.036 nM). It is 583- and 56-fold selective for α1A- over α1B- and α1D-ARs, respectively. Silodosin inhibits phenylephrine-induced contraction of isolated rabbit prostate (pA2 = 10.05) more potently than rabbit or rat aorta (pA2s = 9.36 and 8.13, respectively). It inhibits norepinephrine-induced contraction of isolated human prostate tissue when used at concentrations ranging from 0.3 to 10 nM. Silodosin (0.01-1,000 µg/kg) inhibits phenylephrine-induced increases in intraurethral pressure in rats. Formulations containing silodosin have been used in the treatment of benign prostatic hyperplasia.
Silodosin-d4 is an isotopic labelled form of Silodosin. Silodosin is an α1a-Adrenoceptor antagonist. It is used in treatment of benign prostatic hypertophy.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0108300
InChI: InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
SMILES: CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Molecular Formula: C25H32F3N3O4
Molecular Weight: 499.6 g/mol

Silodosin-d4

CAS No.:

Cat. No.: VC0108300

Molecular Formula: C25H32F3N3O4

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

Silodosin-d4 -

Specification

Molecular Formula C25H32F3N3O4
Molecular Weight 499.6 g/mol
IUPAC Name 1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide
Standard InChI InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
Standard InChI Key PNCPYILNMDWPEY-JRBXURKDSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
SMILES CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Canonical SMILES CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

Silodosin-d4 maintains the core structure of silodosin while incorporating four deuterium atoms at specific positions. The strategic placement of these deuterium atoms creates a mass difference from the parent compound without significantly altering its chemical behavior or chromatographic properties . This structural characteristic is fundamental to its function as an internal standard.

Physical and Chemical Properties

Silodosin-d4 exhibits a range of physical and chemical properties that are important for its analytical applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC25H28D4F3N3O4
Molecular Weight499.6 g/mol
Exact Mass499.25959798 Da
XLogP3-AA3.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count9
Rotatable Bond Count13
SolubilitySoluble in methanol
Storage RecommendationStore at -20°C

Table 1: Physical and chemical properties of Silodosin-d4

Structural Characteristics

Silodosin-d4 features an indole core with a carboxamide group at the 7-position . The molecule contains multiple functional groups including a tertiary amine within the indole ring system, a secondary amine in the side chain, a primary alcohol at the terminus of the propyl chain, and a trifluoroethoxy substituent on the phenoxy moiety . The four deuterium atoms are specifically positioned to maintain the same chromatographic behavior as silodosin while providing a distinct mass signature.

Synthesis and Preparation

Synthetic Approaches

The synthesis of Silodosin-d4 presents unique challenges due to the need for specific deuterium incorporation while maintaining the complex molecular structure. According to available research, one approach involves the alkylation of 2-O-(2,2,2-trifluoroethyl)catechol with deuterium-labeled 1,2-dibromoethane . This initial reaction produces a monobromide intermediate that can subsequently be coupled with an optically pure amine component to establish the core structure .

Synthetic Challenges

The synthesis of deuterated analogs like Silodosin-d4 faces several challenges, particularly in molecules containing multiple basic nitrogen functionalities. The presence of secondary and tertiary amines can interfere with certain synthetic transformations by neutralizing acidic activators or participating in undesired side reactions . These complications necessitate careful selection of reaction conditions and protective group strategies.

Deuterium Incorporation

The incorporation of deuterium atoms is achieved through the use of deuterated starting materials, such as deuterium-labeled 1,2-dibromoethane (Br-CD2-CD2-Br) . This strategic approach ensures that the deuterium atoms are positioned specifically at the desired locations in the final molecule, creating the isotopic label necessary for mass spectrometric discrimination while maintaining chemical equivalence to the non-deuterated parent compound.

Analytical Applications

Role as Internal Standard

Silodosin-d4 is specifically designed for use as an internal standard in the quantitative analysis of silodosin . In analytical chemistry, isotopically labeled internal standards are crucial for accurate quantification, especially in complex biological matrices such as plasma, urine, or tissue samples. The deuterium labeling provides a mass difference that allows discrimination between the analyte and the internal standard while ensuring nearly identical chemical behavior.

Mass Spectrometric Analysis

In mass spectrometry-based analyses, Silodosin-d4 co-elutes or elutes very close to silodosin but can be distinguished by its different mass-to-charge ratio (m/z) . This characteristic enables accurate quantification even in the presence of matrix interferences. The four deuterium atoms increase the molecular weight by 4 Da compared to silodosin, creating a distinct mass spectral signature that can be readily identified and quantified.

Method Development and Validation

Silodosin-d4 plays a critical role in the development and validation of analytical methods for silodosin quantification. Its availability enables researchers to establish robust analytical procedures with improved accuracy, precision, and reliability. The use of this deuterated internal standard is particularly valuable in bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic investigations.

Relation to Parent Compound

Pharmacological Context

To understand the significance of Silodosin-d4, it is important to consider the pharmacological profile of its parent compound. Silodosin is a highly selective α1A-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH) . It exhibits 583-fold selectivity for α1A- over α1B-adrenergic receptors and 56-fold selectivity over α1D-adrenergic receptors . This selectivity profile contributes to its clinical efficacy and reduced cardiovascular side effects.

Metabolism and Pharmacokinetics

Silodosin undergoes extensive metabolism primarily through glucuronidation mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7) . The main metabolite, silodosin glucuronide (KMD-3213G), is pharmacologically active and reaches plasma exposure approximately three to four times greater than that of silodosin . Silodosin-d4 is essential for accurately tracking these metabolic processes in pharmacokinetic studies.

Research Applications

Pharmacokinetic Studies

Silodosin-d4 is instrumental in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) profile of silodosin . Its use as an internal standard enables researchers to accurately determine critical pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life. These studies are essential for optimizing dosing regimens and understanding inter-individual variability in drug response.

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